3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid
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Overview
Description
3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid is an organic compound with the molecular formula C17H15BrO5 and a molecular weight of 379.202 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a formyl group attached to a phenoxy methyl benzoic acid structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid typically involves multiple steps, including the bromination of a precursor compound, followed by the introduction of ethoxy and formyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy methyl benzoic acids.
Scientific Research Applications
3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and formyl group allows it to participate in various chemical reactions, potentially affecting biological processes. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic acid: Similar structure with a formyl group and boronic acid functionality.
4-Formylphenylboronic acid: Another compound with a formyl group and boronic acid functionality.
4-(Bromomethyl)benzoic acid: Contains a bromomethyl group attached to a benzoic acid structure.
Uniqueness
3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid is unique due to the combination of its bromine atom, ethoxy group, and formyl group, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H15BrO5 |
---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
3-[(5-bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C17H15BrO5/c1-2-22-15-7-13(9-19)14(18)8-16(15)23-10-11-4-3-5-12(6-11)17(20)21/h3-9H,2,10H2,1H3,(H,20,21) |
InChI Key |
JSZQUFSNMYDZLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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